- Ketyl-Type Radicals from Cyclic and Acyclic Esters are Stabilized by SmI2(H2O)n: The Role of SmI2(H2O)n in Post-Electron Transfer Steps, Journal of the American Chemical Society, 2014, 136(23), 8459-8466

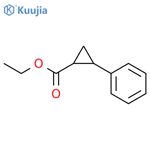

Cas no 939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid)

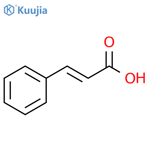

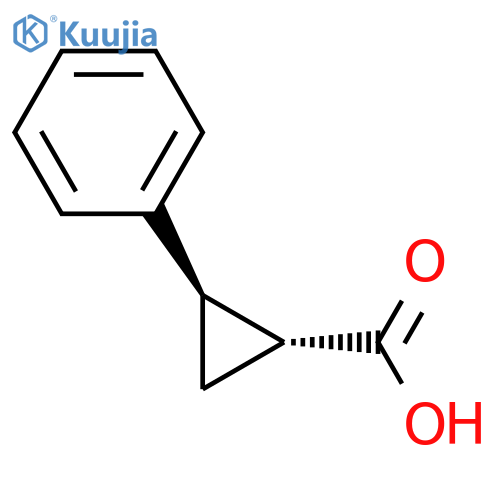

939-90-2 structure

商品名:trans-2-phenylcyclopropane-1-carboxylic acid

trans-2-phenylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarboxylicacid, 2-phenyl-, (1R,2R)-rel-

- rac trans-2-Phenylcyclopropanecarboxylic Acid

- trans-2-Phenyl-1-cyclopropanecarboxylic Acid

- 2-Phenylcyclopropanecarboxylic acid

- RAC TRANS-2-PHENYLCYCLOPROPANECARBOXYLIC ACID,OFF-WHITE SOLID

- trans-2-Phenylcyclopropane-1-carboxylic acid

- trans-2-Phenylcyclopropanecarboxylic acid

- (1R,2R)-2-phenylcyclopropanecarboxylic acid

- (1R,2R)-2-phenylcyclopropane-1-carboxylic acid

- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-rel-

- trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid

- PubChem22341

- AHDDRJBFJBDEPW-DTWKUNHWSA-N

- Cyclopropanecarboxylic acid, 2-phenyl-, trans- (8CI)

- rel-(1R,2R)-2-Phenylcyclopropanecarboxylic acid (ACI)

- (±)-trans-2-Phenyl-1-cyclopropanecarboxylic acid

- NSC 40846

- NSC-40846

- Cyclopropanecarboxylic acid, 2-phenyl-

- W13292

- NSC40846

- P0750

- (-)-trans-2-Phenyl-1-cyclopropanecarboxylic acid

- (1R,2R)-2-Phenylcyclopropanecarboxylicacid

- AJY6BGY81V

- trans-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid

- Q27149084

- MFCD00001292

- 939-90-2

- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-

- EN300-244787

- (1R,2R)-rel-2-Phenyl-cyclopropanecarboxylic Acid; (+/-)-trans-2-Phenyl-1-cyclopropanecarboxylic Acid; NSC 40846;

- Cyclopropanecarboxylicacid,2-phenyl-,(1R,2R)-rel-

- AKOS015856021

- EN300-206766

- 3471-10-1

- Trans-2-phenylcyclopropane carboxylic acid

- Trans-2-Phenylcyclopropancarboxylic acid

- (1R,2R)-2-phenyl-cyclopropanecarboxylic acid

- CS-0058721

- racemic trans-2-phenyl-cyclopropane carboxylic acid

- Z2235584851

- (1R)-2

- (+/-)-TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID

- 2-PhCPCOOH

- rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)

- SCHEMBL323824

- trans-2-Phenylcyclopropane-1-carboxylic acid, 95%

- DB-335839

- UNII-AJY6BGY81V

- trans-2-phenylcyclopropylcarboxylic acid

- trans-(-)-2-Phenyl-cyclopropanecarboxylic Acid

- BP-12541

- A-Phenylcyclopropane-1

- 2-Phenyl-1-cyclopropanecarboxylic acid, trans-(-)-

- EINECS 213-366-3

- trans-2-phenyl-cyclopropanecarboxylic acid

- MFCD15147098

- 7696C9G4PM

- UNII-7696C9G4PM

- DTXSID301272871

- DS-9427

- trans-2-phenyl -cyclopropanecarboxylic acid

- (1R, 2R)-2-phenyl-cyclopropane carboxylic acid

- (1R,2R)-2-(phenyl)-cyclopropanecarboxylic acid

- (1R-trans)-2-Phenylcyclopropanecarboxylic acid

- (1R,2R)-2-phenyl-cyclopropane carboxylic acid

- CHEBI:79920

- 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(+/-)-

- A-carboxylic acid

- 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)-

- rac-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid

- trans-2-phenylcyclopropane-1-carboxylic acid

-

- MDL: MFCD00001292

- インチ: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1

- InChIKey: AHDDRJBFJBDEPW-DTWKUNHWSA-N

- ほほえんだ: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)O

計算された属性

- せいみつぶんしりょう: 162.06800

- どういたいしつりょう: 162.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.0613 (rough estimate)

- ゆうかいてん: 86.0 to 91.0 deg-C

- ふってん: 317.1℃ at 760 mmHg

- フラッシュポイント: 144.3 °C

- 屈折率: 1.5782 (estimate)

- PSA: 37.30000

- LogP: 1.87470

- ようかいせい: 未確定

trans-2-phenylcyclopropane-1-carboxylic acid セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

-

危険物標識:

trans-2-phenylcyclopropane-1-carboxylic acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

trans-2-phenylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047053-5g |

rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |

939-90-2 | 98% | 5g |

¥170.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3135-10G |

trans-2-phenylcyclopropane-1-carboxylic acid |

939-90-2 | 97% | 10g |

¥ 297.00 | 2023-04-12 | |

| TRC | P319685-25 g |

rac trans-2-Phenylcyclopropanecarboxylic Acid |

939-90-2 | 25g |

225.00 | 2021-07-20 | ||

| eNovation Chemicals LLC | D553448-25g |

trans-2-Phenylcyclopropanecarboxylic acid |

939-90-2 | 97% | 25g |

$180 | 2024-05-24 | |

| eNovation Chemicals LLC | D372613-25g |

trans-2-phenyl-1-cyclopropanecarboxylic acid |

939-90-2 | 95% | 25g |

$1420 | 2024-05-24 | |

| eNovation Chemicals LLC | D522248-100g |

TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID |

939-90-2 | 95% | 100g |

$780 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047053-25g |

rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |

939-90-2 | 98% | 25g |

¥780.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3135-50G |

trans-2-phenylcyclopropane-1-carboxylic acid |

939-90-2 | 97% | 50g |

¥ 1,148.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D556283-100g |

2-phenylcyclopropanecarboxylic acid |

939-90-2 | 98% | 100g |

$400 | 2024-05-25 | |

| TRC | P319685-10 g |

rac trans-2-Phenylcyclopropanecarboxylic Acid |

939-90-2 | 10g |

100.00 | 2021-07-20 |

trans-2-phenylcyclopropane-1-carboxylic acid 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2, Journal of the American Chemical Society, 2010, 132(19), 6827-6833

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors, Monatshefte fuer Chemie, 2017, 148(12), 2143-2153

合成方法 7

はんのうじょうけん

リファレンス

- Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91

合成方法 8

はんのうじょうけん

リファレンス

- Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium hydroxide ; 2 h, 60 °C

リファレンス

- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof, European Patent Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Ethanol , Tetrahydrofuran , Water ; 50 min, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent, Journal of Medicinal Chemistry, 2016, 59(4), 1501-1517

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 9 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 173-179

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Sodium hypochlorite Solvents: Acetonitrile , Water

リファレンス

- Cyclopropane derivatives through charge-directed conjugate addition reactions of unsaturated acylphosphoranes, Journal of Organic Chemistry, 1986, 51(5), 758-60

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Catalysts: Chromium copper oxide (Cr2CuO4) , 1-Butyl-3-methylimidazolium hydroxide Solvents: Methanol ; 6 h, 50 °C

1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt

1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt

リファレンス

- The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids, Research on Chemical Intermediates, 2016, 42(12), 7963-7975

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Samarium Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt

リファレンス

- The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3, Organic Letters, 2007, 9(14), 2685-2688

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents., World Intellectual Property Organization, , ,

合成方法 20

trans-2-phenylcyclopropane-1-carboxylic acid Raw materials

- trans-Cinnamic acid

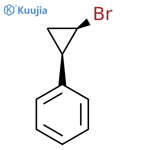

- Benzene, [(1R,2R)-2-bromocyclopropyl]-, rel-

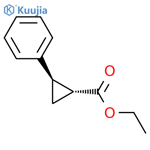

- ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate

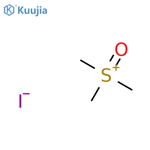

- Trimethylsulfoxonium iodide

- Ethyl cinnamate

- 2-phenylcyclopropane-1-carboxylic acid

- Ethyl trans-2-phenylcyclopropanecarboxylate

- Cyclopropanepropanoic acid, β-oxo-2-phenyl-α-(triphenylphosphoranylidene)-, ethyl ester, trans- (9CI)

- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1R,2S)-

- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1S,2R)-

- (2S)-ethyl 2-phenylcyclopropanecarboxylate

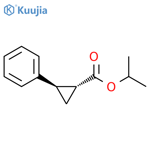

- rel-1-Methylethyl (1R,2R)-2-phenylcyclopropanecarboxylate

trans-2-phenylcyclopropane-1-carboxylic acid Preparation Products

trans-2-phenylcyclopropane-1-carboxylic acid 関連文献

-

Yuri Iwai,Takashi Ozaki,Ryo Takita,Masanobu Uchiyama,Jun Shimokawa,Tohru Fukuyama Chem. Sci. 2013 4 1111

-

Radouane Koudih,Gwéna?lle Gilbert,Martine Dhilly,Ahmed Abbas,Louisa Barré,Danièle Debruyne,Franck Sobrio Org. Biomol. Chem. 2012 10 8493

-

Mei-Xiang Wang,Guo-Qiang Feng New J. Chem. 2002 26 1575

-

Edmund J. Keliher,Richard C. Burrell,Harry R. Chobanian,Karina L. Conkrite,Rajesh Shukla,John E. Baldwin Org. Biomol. Chem. 2006 4 2777

-

Clarice A. D. Caiuby,Lucas G. Furniel,Antonio C. B. Burtoloso Chem. Sci. 2022 13 1192

939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid) 関連製品

- 1009-67-2(2-Methyl-3-phenylpropanoic Acid)

- 21307-97-1((2R)-2-benzylbutanedioic acid)

- 3972-36-9((S)-2-Benzylsuccinic acid)

- 4165-96-2(3-phenylpentanedioic acid)

- 884-33-3(2-Benzylsuccinic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:939-90-2)trans-2-phenylcyclopropane-1-carboxylic acid

清らかである:99%

はかる:100g

価格 ($):298.0